

Comparative NMR Analysis: Diethyl (2,4-difluorophenyl)propanedioate and its Analogues

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Compound of Interest

Compound Name: Diethyl (2,4-difluorophenyl)propanedioate

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This guide presents a detailed ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) analysis of **Diethyl (2,4-difluorophenyl)propanedioate**. For comparative purposes, its spectral data are contrasted with those of structurally similar compounds: Diethyl phenylmalonate, Diethyl benzylidenemalonate, and Diethyl benzylmalonate. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structural nuances of these compounds through NMR spectroscopy.

Data Presentation: A Comparative Overview

The following tables summarize the key ^1H and ^{13}C NMR spectral data for **Diethyl (2,4-difluorophenyl)propanedioate** and its selected analogues. The data for the target compound is based on predicted values, while the data for the analogues are derived from experimental sources.

Table 1: ^1H NMR Data Comparison (ppm)

Compound	Aromatic Protons	Methine Proton (-CH(COOEt) 2)	Methylene Protons (-OCH ₂ CH ₃)	Methyl Protons (-OCH ₂ CH ₃)	Other Protons
Diethyl (2,4-difluorophenyl)propanedioate (Predicted)	~7.35 (m, 1H), ~6.90 (m, 2H)	~3.80 (s, 1H)	~4.20 (q, J=7.1 Hz, 4H)	~1.25 (t, J=7.1 Hz, 6H)	-
Diethyl phenylmalonate[1]	~7.30 (m, 5H)	~4.64 (s, 1H)	~4.18 (q, J=7.1 Hz, 4H)	~1.22 (t, J=7.1 Hz, 6H)	-
Diethyl benzylidenemalonate[2]	~7.40 (m, 5H)	-	~4.30 (q, J=7.1 Hz, 4H)	~1.32 (t, J=7.1 Hz, 6H)	~7.75 (s, 1H, =CH)
Diethyl benzylmalonate[3][4]	~7.25 (m, 5H)	~3.65 (t, J=7.7 Hz, 1H)	~4.15 (q, J=7.1 Hz, 4H)	~1.20 (t, J=7.1 Hz, 6H)	~3.25 (d, J=7.7 Hz, 2H, Ar-CH ₂)

Table 2: ¹³C NMR Data Comparison (ppm)

Compound	Carbonyl Carbons (C=O)	Aromatic Carbons	Methine Carbon (-CH(COOEt)2)	Methylene Carbons (-OCH2CH3)	Methyl Carbons (-OCH2CH3)	Other Carbons
Diethyl (2,4-difluorophenyl)propanedioate (Predicted)	~168.0	~162.0 (dd, 1JCF, 3JCF), ~159.0 (dd, 1JCF, 3JCF), ~132.0 (dd), ~118.0 (dd), ~112.0 (dd), ~104.0 (t)	~57.0	~62.0	~14.0	-
Diethyl phenylmalonate[5]	~168.2	~135.4, ~128.9, ~128.4, ~127.9	~57.9	~61.7	~14.1	-
Diethyl benzylidenemalonate[2]	~166.2, ~163.9	~134.1, ~130.4, ~129.0, ~128.7	-	~61.8, ~61.2	~14.1, ~13.9	~141.8 (=CH), ~128.2 (=C<)
Diethyl benzylmalonate[4][6]	~169.9	~138.2, ~128.9, ~128.5, ~126.6	~52.1	~61.2	~14.1	~35.2 (Ar-CH2)

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ^1H and ^{13}C NMR spectra for aromatic ester compounds.

1. Sample Preparation

- **Sample Amount:** For ^1H NMR, dissolve 5-25 mg of the compound. For ^{13}C NMR, a more concentrated sample of 50-100 mg is recommended.
- **Solvent:** Use 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d , Acetone- d_6 , Benzene- d_6 , or DMSO- d_6). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
- **Procedure:** It is advisable to first dissolve the sample in a small vial before transferring it to the NMR tube with a glass Pasteur pipette. This ensures homogeneity, especially for samples that are not readily soluble.
- **NMR Tubes:** Use clean, unscratched, high-quality 5 mm NMR tubes.

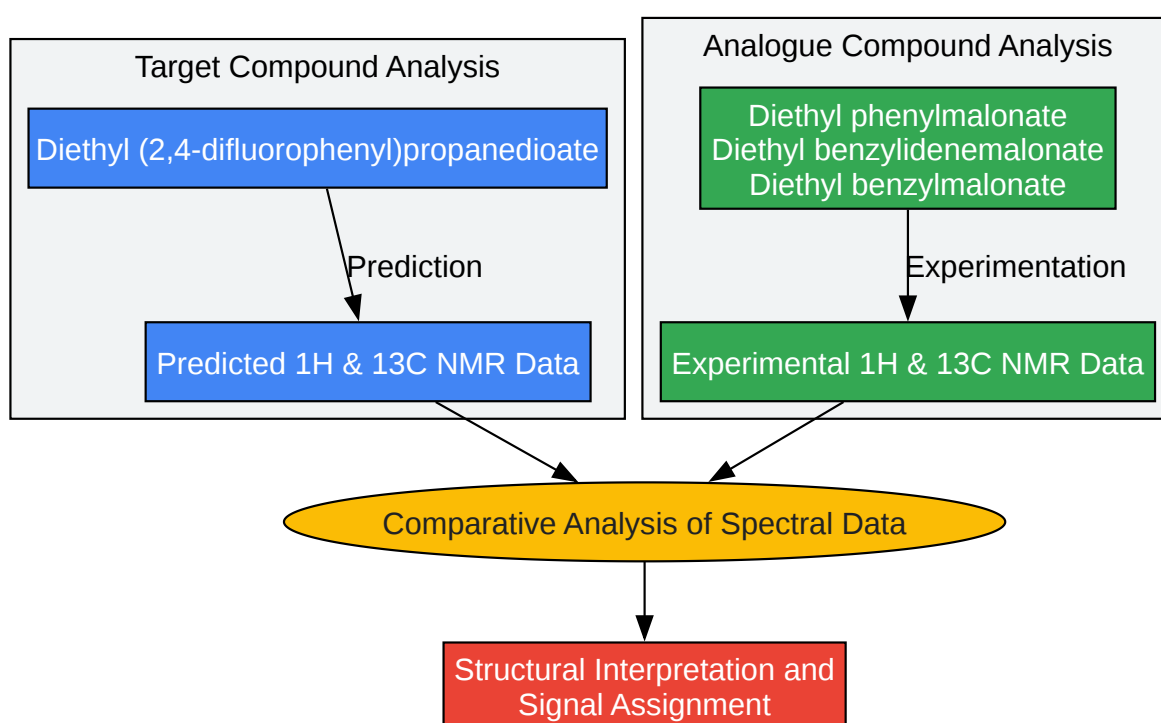
2. NMR Spectrometer and Data Acquisition

- **Instrumentation:** Data should be acquired on a 300 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:**
 - **Experiment:** A standard one-pulse sequence.
 - **Number of Scans:** Typically 16-32 scans are sufficient for a sample of this concentration.
 - **Relaxation Delay:** A relaxation delay of 1-2 seconds is generally adequate.
- **^{13}C NMR Acquisition:**
 - **Experiment:** A standard proton-decoupled one-pulse sequence.
 - **Number of Scans:** Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
 - **Relaxation Delay:** A relaxation delay of 2-5 seconds is recommended.

- Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mandatory Visualization

The following diagram illustrates the logical workflow for the NMR analysis and comparison of the target compound with its analogues.



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Caption: Logical workflow for the comparative NMR analysis.

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